2-Adamantyl chloromethyl ether

Protecting group chemistry Solid-phase peptide synthesis Histidine protection

2-Adamantyl chloromethyl ether (2-Adom-Cl; CAS 856407-37-9) is a bifunctional reagent that installs the 2-adamantyloxymethyl (2-Adom) protecting group onto histidine imidazole or hydroxyl functionalities. The rigid adamantane core confers exceptional steric bulk and solubility in organic solvents, while the chloromethyl ether moiety enables chemoselective O/N-alkylation under mild conditions.

Molecular Formula C11H17ClO
Molecular Weight 200.70 g/mol
Cat. No. B8374476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Adamantyl chloromethyl ether
Molecular FormulaC11H17ClO
Molecular Weight200.70 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3OCCl
InChIInChI=1S/C11H17ClO/c12-6-13-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2
InChIKeyFXAYRZRJXCEBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Adamantyl Chloromethyl Ether – A Unique Chloromethylating Agent for Histidine Protection & 193-nm Lithography


2-Adamantyl chloromethyl ether (2-Adom-Cl; CAS 856407-37-9) is a bifunctional reagent that installs the 2-adamantyloxymethyl (2-Adom) protecting group onto histidine imidazole or hydroxyl functionalities. The rigid adamantane core confers exceptional steric bulk and solubility in organic solvents, while the chloromethyl ether moiety enables chemoselective O/N-alkylation under mild conditions [1]. The compound is primarily used in solid-phase peptide synthesis and as a building block for acid-labile photoresist polymers, where its specific stability profile and steric footprint differentiate it from other chloromethyl ethers [2][3].

Why 2-Adamantyl Chloromethyl Ether Cannot Be Swapped for Other Chloromethyl Ethers


Generic chloromethyl ethers such as MOM-Cl or 1-adamantyl chloromethyl ether differ critically in three dimensions: (i) the acid lability of the resulting protecting group, (ii) the solubility of the protected intermediate in organic solvents, and (iii) the line-edge roughness (LER) of photoresist patterns when incorporated into methacrylate polymers [1]. The 2-adamantyl isomer is uniquely stable to trifluoroacetic acid (TFA) and piperidine/DMF for 48 hours—enabling Boc/Fmoc orthogonal strategies—while being rapidly cleavable with TFMSA-thioanisole/TFA, a property not shared by 1-adamantyl or benzyloxymethyl analogs [2][3]. Substitution with a less soluble or differently labile protecting group leads to racemization, poor resin loading, or degraded lithographic resolution.

Product-Specific Quantitative Evidence Guide for 2-Adamantyl Chloromethyl Ether


48-Hour TFA & Piperidine Stability vs. Bom Group – Orthogonal Deprotection for Fmoc/Boc Peptide Synthesis

The 2-Adom group, installed via 2-Adamantyl chloromethyl ether, remains intact upon exposure to trifluoroacetic acid (neat) and 20% piperidine/DMF at room temperature for 48 hours, as measured by amino acid analysis of H-His(Nπ-2-Adom)-OH (retention time 54.2 min) [1]. In contrast, the Nπ-benzyloxymethyl (Bom) group, while also stable to TFA, requires hydrogenolysis (Pd/C, H₂) or HF for removal—conditions that are incompatible with many peptide sequences and solid supports [2]. The 2-Adom group is cleaved within 1 hour by 1 M TFMSA-thioanisole/TFA, providing a truly orthogonal and sequence-compatible deprotection route that cannot be achieved with Bom or 1-adamantyl esters.

Protecting group chemistry Solid-phase peptide synthesis Histidine protection

Line-Edge Roughness (LER) Advantage of 2-Adamantyloxymethyl Methacrylate vs. 2-Methyl-2-Adamantyl Methacrylate in ArF Lithography

Copolymers of 2-adamantyloxy methyl methacrylate (AdOMMA), synthesized from 2-Adamantyl chloromethyl ether and methacrylic acid, were compared head-to-head with 2-methyl-2-adamantyl methacrylate (MAdMA) copolymers under identical 193-nm exposure and development conditions [1]. The AdOMMA-based resist exhibited a line-edge roughness (LER) of 5.6 nm for 130 nm line/space patterns, whereas the MAdMA analog gave 7.6 nm—a 26% improvement in LER. This reduction is attributed to the more uniform acid-catalyzed deprotection of the oxymethyl acetal compared to the tertiary ester of MAdMA.

193-nm photoresist Line-edge roughness Adamantane polymers

Racemization Suppression During Peptide Bond Formation: 2-Adom vs. Unprotected Histidine

In model dipeptide couplings of Boc-His(Nπ-2-Adom)-OH with H-L-Gln-OBzl, the degree of racemization to the D-His epimer was assessed by HPLC across five coupling methods (DCC, DCC/HOBt, BOP, HBTU, DPPA) [1]. The 2-Adom-protected histidine yielded D-L peptide levels below 1% in all methods, compared to reported racemization rates of 5–15% for unprotected histidine under similar conditions . This demonstrates that 2-Adamantyl chloromethyl ether-derived protection effectively shields the imidazole Nπ, preventing base-catalyzed α-proton abstraction.

Racemization Histidine coupling Peptide purity

Enhanced Solubility of Protected Peptide Fragments Enabling Convergent Solid-Phase Synthesis

The 2-Adom group imparts markedly higher solubility in organic solvents (CH₂Cl₂, DMF, THF) to protected histidine derivatives compared to the Bom group [1]. In practice, Boc-His(Nπ-2-Adom)-OH is fully soluble at >0.5 M in DMF, whereas Boc-His(Nπ-Bom)-OH requires DMSO co-solvent at concentrations above 0.2 M [2]. This solubility advantage enables efficient fragment condensation on resin, reduces wash volumes, and permits HPLC purification of fully protected intermediates—a critical requirement for convergent solid-phase peptide synthesis where fragment solubility is rate-limiting.

Peptide fragment solubility Solid-phase peptide synthesis Convergent strategy

Optimal Procurement Scenarios for 2-Adamantyl Chloromethyl Ether Based on Quantitative Evidence


Solid-Phase Synthesis of Histidine-Rich Bioactive Peptides Requiring Orthogonal Protection

When synthesizing peptides containing multiple His residues or His at the N-terminus—such as TRH analogs used in endocrinology research—2-Adamantyl chloromethyl ether enables the preparation of Boc-His(Nπ-2-Adom)-OH building blocks that survive 20% piperidine/DMF for ≥48 h and TFA for hours, yet are cleavable in <1 h with TFMSA-thioanisole/TFA [1]. This orthogonal stability profile is essential for convergent solid-phase strategies where Fmoc and Boc groups must be differentiated. The Bom group cannot be used in this context without expensive hydrogenation equipment and presents safety hazards associated with HF.

Formulation of 193-nm Chemically Amplified Photoresists with Sub-6-nm LER Requirements

For semiconductor fabs developing ArF immersion photoresists targeting the 65-nm node and below, 2-Adamantyl chloromethyl ether is the key intermediate for synthesizing AdOMMA monomer. The resulting polymer yields a 26% lower LER (5.6 nm vs. 7.6 nm) compared to the industry-standard MAdMA polymer, while maintaining comparable photospeed and etch resistance [1]. The 5.6-nm LER value meets ITRS specifications for the 65-nm half-pitch, giving formulators a quantifiable advantage in process margin.

Synthesis of Racemization-Free Peptide Active Pharmaceutical Ingredients (APIs)

For CMO/CDMOs manufacturing peptide APIs under cGMP, 2-Adamantyl chloromethyl ether-derived His(Nπ-2-Adom) building blocks reduce the D-His epimer below 1%, compared to 5–15% for unprotected histidine, thereby simplifying downstream purification and improving overall yield by at least 10% [1]. The economic benefit scales with batch size: a 10% yield improvement on a 1-kg peptide campaign can save hundreds of thousands of dollars in raw materials and purification costs.

Development of Next-Generation Etch-Resistant Photoresist Modifiers

Patent US7470824 teaches that (chloromethyl)(2-adamantyl) ethers, including 2-Adamantyl chloromethyl ether, serve as dry-etching resistance-improving agents when incorporated into photoresist resins [1]. The adamantane cage provides superior etch durability compared to alicyclic or aromatic moieties, while the chloromethyl handle allows covalent attachment to hydroxy-functionalized resin backbones. This patent-protected use case creates an IP-based procurement incentive for organizations seeking to innovate beyond conventional methacrylate platforms.

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